Glycol monostearate

Description

Properties

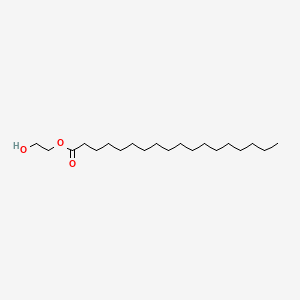

IUPAC Name |

2-hydroxyethyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21/h21H,2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVNOJDQRGSOEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9004-99-3 | |

| Record name | Polyethylene glycol monostearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9004-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5026881 | |

| Record name | 2-Hydroxyethyl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals, Liquid, Light tan solid; [Hawley] | |

| Record name | Octadecanoic acid, 2-hydroxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Polyethylene glycol stearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6755 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

MYRJ 45: 500 °F OC | |

| Record name | POLYETHYLENE GLYCOL STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

POLYETHYLENE GLYCOL ESTERS AND ETHERS INCR THE WATER SOLUBILITY OF TYROTHRICIN., SOL IN CARBON TETRACHLORIDE, PETROLEUM BENZIN, CHLOROFORM, ETHER; SLIGHTLY SOL IN ALCOHOL; INSOL IN WATER /POLYETHYLENE GLYCOL 400 MONOSTEARATE USP XVI/, GENERALLY SOL OR DISPERSIBLE IN WATER, SOL IN TOLUENE, ACETONE, ETHER AND ETHANOL | |

| Record name | POLYETHYLENE GLYCOL STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CREAM-COLORED SOFT, WAXY OR PASTY SOLID @ 25 °C | |

CAS No. |

111-60-4, 86418-55-5, 9004-99-3 | |

| Record name | Glycol monostearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol monostearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylene glycol monostearate SE | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086418555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cremophor A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanoic acid, 2-hydroxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxyethyl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tegin G | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(1-oxooctadecyl)-ω-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.146 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCOL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0324G66D0E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POLYETHYLENE GLYCOL STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Polyoxyethylene 40 monostearate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032477 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

MP: 30-34 °C /POLYETHYLENE GLYCOL 400 MONOSTEARATE USP XVI/, 60.00 to 61.00 °C. @ 760.00 mm Hg | |

| Record name | POLYETHYLENE GLYCOL STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Polyoxyethylene 40 monostearate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032477 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Purification of High-Purity Glycol Monostearate for Research Applications

Introduction: The Critical Role of High-Purity Glycol Monostearate in Advanced Research

Glycol monostearate, more formally known as glycerol monostearate (GMS), is a non-ionic amphiphilic monoglyceride of glycerol and stearic acid.[1] Its unique molecular structure, featuring a hydrophilic glycerol head and a lipophilic stearic acid tail, makes it an invaluable emulsifier, stabilizer, and solubilizing agent.[2] In the realm of pharmaceutical sciences and drug development, GMS is not merely an excipient but a critical component in formulating advanced drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanoemulsions, which are designed to enhance the bioavailability and therapeutic efficacy of novel drug candidates.[3][4][5][6]

However, the transition from industrial-grade to research-grade GMS presents a significant challenge. Commercial synthesis methods often yield a mixture of mono-, di-, and triglycerides, along with unreacted starting materials and other impurities.[1][7] For research applications, particularly in creating stable and reproducible drug delivery systems, the presence of these impurities is unacceptable. They can alter the physicochemical properties, release kinetics, and stability of the formulation. This guide, therefore, provides an in-depth exploration of the synthesis and purification strategies designed to yield high-purity glycol monostearate, empowering researchers to build their formulations on a foundation of chemical certainty.

I. Foundational Synthesis Strategies: A Tale of Two Pathways

The synthesis of glycol monostearate is primarily achieved through two main chemical routes: direct esterification and glycerolysis. The choice between them depends on the available starting materials, desired purity, and scale of production. A third, more sophisticated method involving protecting groups offers a pathway to significantly higher purity directly from the synthesis stage.

Direct Esterification: The Classic Approach

The most common method involves the direct reaction between stearic acid and glycerol.[8] This is an equilibrium-limited reaction where a molecule of water is eliminated.

The Causality Behind the Method: The reaction is typically catalyzed by an acid (e.g., sulfuric acid, p-toluenesulfonic acid) or a base.[8][9] Acid catalysts protonate the carbonyl oxygen of the stearic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of glycerol. The reaction is reversible, so continuous removal of water is crucial to drive the equilibrium towards the product side.[10] This is often accomplished using a Dean-Stark apparatus during the reaction.[10] However, the non-specific nature of this catalysis leads to the formation of a mixture of 1-monostearate, 2-monostearate, and significant quantities of di- and triglycerides, often in a 40:50:10 ratio of mono-, di-, and triglycerides respectively.[1][7]

Glycerolysis: Reacting Fats with Glycerol

Glycerolysis involves the transesterification of triglycerides (fats or oils, such as hydrogenated palm oil) with glycerol at high temperatures (220-260°C) under vacuum, typically using a base catalyst like sodium stearate or calcium hydroxide.[1][7][11][12]

The Causality Behind the Method: This process is common in large-scale industrial production. The high temperature and catalyst promote the exchange of fatty acid groups between the triglyceride and the added glycerol, shifting the equilibrium to form a mixture of mono- and diglycerides.[12] Similar to direct esterification, this method produces an equilibrium mixture and requires subsequent, rigorous purification to isolate the high-purity monoglyceride fraction.[1]

Synthesis via Protected Glycerol: A High-Purity Route

To overcome the formation of di- and triglyceride byproducts, a more elegant strategy involves the use of a protecting group to block two of glycerol's three hydroxyl groups.[7][10][13] The most common approach uses acetone to convert glycerol into 1,2-O-isopropylidene glycerol (solketal).[7][10]

The Causality Behind the Method: By protecting the hydroxyl groups at the 1 and 2 positions, only the primary hydroxyl group at the 3 position is available to react with stearic acid (or its methyl ester via transesterification).[7][13] This highly selective reaction primarily yields the protected monoglyceride. The final step is the deprotection (cleavage) of the acetonide group under mild acidic conditions, using a resin like Amberlyst-15, to yield highly pure glycol monostearate with minimal byproduct formation.[10][13] This method, while multi-stepped, significantly simplifies purification.

| Synthesis Method | Key Reactants | Typical Catalyst | Primary Advantage | Primary Disadvantage | Typical Monoester Yield (Pre-Purification) |

| Direct Esterification | Glycerol, Stearic Acid | Acid (H₂SO₄) or Base (NaOH) | Simple, one-step reaction.[11] | Low selectivity, produces a mixture of mono-, di-, and triglycerides.[1][7] | 40% - 60%[1] |

| Glycerolysis | Triglycerides, Glycerol | Base (e.g., Ca(OH)₂) | Utilizes fats/oils as feedstock. | High energy consumption (high temp); produces a complex mixture.[1] | 40% - 60%[1] |

| Protected Glycerol | 1,2-O-isopropylidene glycerol, Methyl Stearate | Base (transesterification), Acid (deprotection) | High selectivity, yields very pure GMS.[10][13] | Multi-step process, higher cost. | >90%[13] |

II. Purification Methodologies: The Path to >99% Purity

For research applications, the crude product from direct esterification or glycerolysis is insufficient. Achieving high purity (>99%) necessitates advanced purification techniques that can effectively separate molecules with very similar properties.

Molecular (Short-Path) Distillation

This is the most effective and widely used industrial method for purifying monoglycerides.[7][14]

The Causality Behind the Method: Molecular distillation operates under high vacuum (e.g., 0.1-10 Pa) and at elevated temperatures (e.g., 210-230°C).[11] This environment allows for distillation at temperatures below the decomposition point of the glycerides. The "short path" between the evaporator and the condenser—typically only a few centimeters—ensures that molecules do not collide with each other, minimizing pressure drops and allowing for efficient separation based on molecular weight. Glycerol, being the lightest, is removed first, followed by the monoglyceride fraction, leaving the heavier di- and triglycerides behind as residue.[11][15] Multi-stage distillation systems are often employed to achieve very high purity.[11][15]

Recrystallization

Recrystallization is a classic laboratory technique that can be highly effective for removing impurities.

The Causality Behind the Method: This method leverages the differences in solubility between the monostearate and impurities (diglycerides, free stearic acid) in a given solvent at different temperatures. A suitable solvent, or solvent system (e.g., n-hexane), is chosen in which the GMS is soluble at a higher temperature but sparingly soluble at a lower temperature.[9] The crude product is dissolved in the hot solvent, and upon cooling, the GMS crystallizes out in a purer form, leaving the more soluble impurities behind in the solvent. The process may need to be repeated to achieve the desired level of purity.

Column Chromatography

For the highest possible purity required in sensitive research applications, column chromatography is the gold standard.

The Causality Behind the Method: In this technique, the crude mixture is dissolved in a minimal amount of a non-polar solvent and loaded onto a column packed with a stationary phase, typically silica gel. A solvent system (mobile phase) of increasing polarity is then passed through the column. Separation occurs based on the differential adsorption of the components to the silica. The less polar triglycerides will elute first with a non-polar solvent, followed by the diglycerides. The more polar monoglyceride will be more strongly adsorbed to the silica and will require a more polar solvent to elute from the column.[16] Fractions are collected and analyzed (e.g., by TLC or HPLC) to isolate the pure GMS.

III. Experimental Protocols: A Practical Benchtop Guide

The following protocols provide a framework for the synthesis and purification of glycol monostearate in a research laboratory setting.

Protocol 1: Direct Esterification of Glycerol and Stearic Acid

Objective: To synthesize glycol monostearate via acid-catalyzed direct esterification.

Materials:

-

Glycerol (High Purity)

-

Stearic Acid (High Purity)

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (for azeotropic water removal)

-

Three-neck round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, magnetic stirrer.

Procedure:

-

Setup: Assemble the reaction apparatus consisting of a three-neck flask equipped with a magnetic stirrer, a Dean-Stark trap topped with a reflux condenser, and a thermometer.

-

Charging Reactants: To the flask, add stearic acid and glycerol. A molar ratio of glycerol to stearic acid of 4:1 to 6:1 is often used to favor monoglyceride formation.[17][18] Add toluene to fill the Dean-Stark trap.

-

Catalyst Addition: Add the p-toluenesulfonic acid catalyst (approx. 0.5-1% by weight of reactants).

-

Reaction: Heat the mixture to reflux (approx. 150-180°C) with vigorous stirring. Water produced during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap.[10]

-

Monitoring: The reaction can be monitored by periodically taking small samples and determining the acid value. The reaction is considered complete when the acid value stabilizes at a low level.

-

Workup: After cooling, the catalyst can be neutralized with a base (e.g., sodium bicarbonate solution). The organic layer is then washed with water to remove any remaining glycerol and salts. The solvent (toluene) is removed under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Recrystallization

Objective: To purify crude glycol monostearate.

Materials:

-

Crude GMS from Protocol 1

-

n-Hexane (or other suitable non-polar solvent)

-

Erlenmeyer flask, heating plate, ice bath, Buchner funnel, and filter paper.

Procedure:

-

Dissolution: Place the crude GMS in an Erlenmeyer flask. Add a minimal amount of n-hexane and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the crystallization of the GMS.[9]

-

Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold n-hexane to remove any residual impurities adhering to the crystal surface.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of GMS (approx. 55-60°C) to remove all traces of the solvent.

-

Validation: Assess the purity of the recrystallized product using the analytical methods described below. Repeat the process if necessary.

IV. Analytical Validation: A Self-Validating System

Ensuring the purity and identity of the final GMS product is a non-negotiable step. A combination of analytical techniques should be employed.

-

High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the mono-, di-, and triglyceride content. A reverse-phase C18 column can be used with a suitable mobile phase gradient.[16][19] Detection can be achieved using a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), which are suitable for lipids that lack a UV chromophore.[19]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC is widely used to determine the composition of glycerides.[20][21] The hydroxyl groups are typically derivatized (e.g., silylation) to increase volatility before injection.[21][22] The mass spectrometer provides definitive identification of the components.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the GMS and help identify impurities.[10]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to confirm the presence of key functional groups (ester carbonyl, hydroxyl groups) and the absence of starting materials like free carboxylic acids.[5]

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and thermal behavior of the GMS, which are key indicators of purity.[3][5] A sharp melting peak at the correct temperature is indicative of a highly pure substance.

V. Conclusion: Empowering Research Through Purity

For researchers in drug development and material science, the quality of starting materials is paramount. The synthesis and purification of glycol monostearate to a high degree of purity is a multi-step but essential process. While direct synthesis methods are straightforward, they necessitate rigorous purification, with molecular distillation and chromatography representing the most effective techniques. For achieving the highest purity with less downstream effort, synthesis via a protected glycerol intermediate is a superior, albeit more complex, strategy. By understanding the causality behind each synthetic choice and purification step, and by employing a robust suite of analytical validation techniques, scientists can ensure the integrity of their GMS, leading to more reliable, reproducible, and ultimately successful research outcomes.

References

-

DigitalXplore. (2017). SYNTHESIS OF GLYCEROL MONOSTEARATE. Available at: [Link]

-

Kunsan National University. (n.d.). Synthesis ofGlycerol Monostearate with High Purity. Available at: [Link]

-

AIP Publishing. (n.d.). Manufacture of Glycerol Monostearate Surfactant Using Microwave. Available at: [Link]

-

ResearchGate. (2025). Synthesis of Glycerol Monostearate by Esterification on H3PW12O40/MCM-41 Catalyst. Available at: [Link]

-

Muez Hest. (n.d.). Glycerin Mono Stearate Plant Setup in India. Available at: [Link]

- Google Patents. (n.d.). CN102964245B - Preparation method of high-quality glycerin monostearate.

-

MedCrave online. (2017). Production of glyceryl monostearate by immobilized candida antarctica B lipase in organic media. Available at: [Link]

-

Scribd. (n.d.). High Purity Glycerol Monostearate Synthesis. Available at: [Link]

-

Asian Journal of Chemistry. (2014). Synthesis of Glycerol Monostearate by Esterification on H3PW12O40/MCM-41 Catalyst. Available at: [Link]

-

Malaysian Journal of Chemistry. (2022). A Thermodynamic Analysis of Glycerol Monostearate Production by Glycerolysis. Available at: [Link]

-

Ataman Kimya. (n.d.). GLYCEROL MONOSTEARATE (GMS). Available at: [Link]

-

PubMed. (n.d.). Ice recrystallization inhibition in ice cream by propylene glycol monostearate. Available at: [Link]

-

Journal of Food Science. (2025). Ice Recrystallization Inhibition in Ice Cream by Propylene Glycol Monostearate. Available at: [Link]

-

PubMed. (n.d.). Binary Blend of Glyceryl Monooleate and Glyceryl Monostearate for Magnetically Induced Thermo-Responsive Local Drug Delivery System. Available at: [Link]

-

ResearchGate. (2025). (PDF) Synthesis of Glycerol Monostearate with High Purity. Available at: [Link]

-

ResearchGate. (n.d.). Highly selective synthesis of glyceryl monostearate via lipase catalyzed esterification of triple pressed stearic acid and glycerin. Available at: [Link]

-

PubMed. (n.d.). Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel. Available at: [Link]

-

Cyberlipid. (n.d.). HPLC of monoacylglycerols. Available at: [Link]

-

Analytice. (n.d.). Glycerol monostearate - analysis. Available at: [Link]

-

Bentham Science. (n.d.). Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel. Available at: [Link]

- Google Patents. (n.d.). CN102311338A - Method for high-efficiency synthesis of ethylene glycol mono stearate.

-

Semantic Scholar. (n.d.). [PDF] Synthesis of glycerol monostearate with high purity. Available at: [Link]

- Google Patents. (n.d.). CN105418414A - Production method for glycerol monostearate and glycerol distearate.

-

NIH. (2023). Development and in-vitro evaluation of chitosan and glyceryl monostearate based matrix lipid polymer hybrid nanoparticles (LPHNPs) for oral delivery of itraconazole. Available at: [Link]

-

Journal of Pharmaceutical Research International. (2013). Design and Characterization of Glyceryl Monostearate Solid Lipid Nanoparticles Prepared by High Shear Homogenization. Available at: [Link]

-

Shodex. (n.d.). Analysis of Glyceryl Stearate According to USP-NF Method (KF-802). Available at: [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Available at: [Link]

- Google Patents. (n.d.). CN102993009B - Preparation method of glycerin monostearate alpha crystal.

- Google Patents. (n.d.). CN102964245A - Preparation method of high-quality glycerin monostearate.

- Google Patents. (n.d.). US5859270A - Method for preparation of purified monoglycerides; and, products.

-

ResearchGate. (2025). Separation of mono- and diglycerides by gas-liquid chromatography. Available at: [Link]

- Google Patents. (n.d.). CN113416132A - Production process for distilling low-glycerol glycerin monostearate.

-

ChemBAM. (n.d.). Purification by fractional distillation. Available at: [Link]

-

ResearchGate. (2025). (PDF) Design and Characterization of Glyceryl Monostearate Solid Lipid Nanoparticles Prepared by High Shear Homogenization. Available at: [Link]

- Google Patents. (n.d.). US3669848A - Purifying propylene glycol monoesters using vacuum distillation.

-

MDPI. (n.d.). Preparation of Human Milk Substitute Fat by Physical Blending and Its Quality Evaluation. Available at: [Link]

-

PubMed. (n.d.). Simple method for derivatization of monoglycerides and diglycerides. Available at: [Link]

-

Wikipedia. (n.d.). Fractional distillation. Available at: [Link]

Sources

- 1. Production of glyceryl monostearate by immobilized candida antarctica B lipase in organic media - MedCrave online [medcraveonline.com]

- 2. benchchem.com [benchchem.com]

- 3. Binary blend of glyceryl monooleate and glyceryl monostearate for magnetically induced thermo-responsive local drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel | Bentham Science [eurekaselect.com]

- 6. journaljpri.com [journaljpri.com]

- 7. digitalxplore.org [digitalxplore.org]

- 8. Glycerin Mono Stearate Plant Setup in India | Muez Hest [muezhest.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. accesson.kisti.re.kr [accesson.kisti.re.kr]

- 11. CN102964245B - Preparation method of high-quality glycerin monostearate - Google Patents [patents.google.com]

- 12. CN105418414A - Production method for glycerol monostearate and glycerol distearate - Google Patents [patents.google.com]

- 13. scribd.com [scribd.com]

- 14. US5859270A - Method for preparation of purified monoglycerides; and, products - Google Patents [patents.google.com]

- 15. CN113416132A - Production process for distilling low-glycerol glycerin monostearate - Google Patents [patents.google.com]

- 16. HPLC of monoacylglycerols | Cyberlipid [cyberlipid.gerli.com]

- 17. researchgate.net [researchgate.net]

- 18. asianpubs.org [asianpubs.org]

- 19. benchchem.com [benchchem.com]

- 20. Glycerol monostearate - analysis - Analytice [analytice.com]

- 21. researchgate.net [researchgate.net]

- 22. Simple method for derivatization of monoglycerides and diglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]

"Glycol monostearate molecular structure and chemical behavior"

An In-Depth Technical Guide to the Molecular Structure and Chemical Behavior of Glycol Monostearate

This guide provides a comprehensive technical overview of glycol monostearate, focusing on its molecular architecture and resultant chemical properties. It is intended for researchers, scientists, and professionals in drug development who utilize this versatile excipient in their formulations. This document delves into the causal relationships between the molecule's structure and its functional behavior, offering field-proven insights and methodologies for its application and analysis.

Introduction: Defining Glycol Monostearate

Glycol monostearate is a key non-ionic surfactant widely employed across the pharmaceutical, cosmetic, and personal care industries. The term "glycol monostearate" most commonly refers to ethylene glycol monostearate (EGMS) , the ester of ethylene glycol and stearic acid.[1][2] Its utility stems from its amphiphilic nature, which allows it to act as an effective emulsifier, opacifier, pearlizing agent, and stabilizer in a variety of formulations.[3][4]

A frequent point of confusion in literature and commercial documentation is the interchangeable use of "glycol monostearate" with "glycerol monostearate" (GMS). These are distinct chemical entities with different parent alcohols (ethylene glycol vs. glycerol), leading to significant differences in their physicochemical properties and applications. This guide will focus primarily on ethylene glycol monostearate while providing clear differentiation from its common counterparts, glycerol monostearate and propylene glycol monostearate, to ensure precise application by formulation scientists.

Molecular Structure and Its Implications

The functionality of glycol monostearate is a direct consequence of its molecular structure. Its amphiphilic character—possessing both a water-loving (hydrophilic) and an oil-loving (lipophilic) part—is central to its behavior at interfaces.

Ethylene Glycol Monostearate (EGMS)

The EGMS molecule consists of two primary domains:

-

A Hydrophilic Head: Comprised of the ethylene glycol moiety, specifically the terminal hydroxyl (-OH) group, which is polar and capable of hydrogen bonding with water.

-

A Lipophilic Tail: A long, nonpolar C18 hydrocarbon chain derived from stearic acid (octadecanoic acid), which is hydrophobic and readily interacts with oils and other nonpolar substances.

This dual nature allows EGMS to position itself at oil-water interfaces, reducing surface tension and facilitating the formation of stable emulsions.

Caption: Hydrolysis of Ethylene Glycol Monostearate.

Surfactant and Emulsifier Action: The amphiphilic structure of EGMS is responsible for its surface-active properties. In an oil-water system, the lipophilic stearic acid tails penetrate the oil droplets while the hydrophilic ethylene glycol heads remain in the aqueous phase. This orientation reduces the interfacial tension between the two phases, preventing coalescence and stabilizing the emulsion. [3]

Caption: EGMS molecules stabilizing an oil-in-water emulsion.

Synthesis and Manufacturing Protocols

EGMS is commercially produced through the direct esterification of stearic acid with ethylene glycol.

Standard Synthesis Methodology

The reaction is typically conducted at elevated temperatures (120-140 °C) and often utilizes an acid catalyst, such as p-toluenesulfonic acid or sulfuric acid, to accelerate the reaction rate. [6][7]Water is generated as a byproduct and is continuously removed to drive the equilibrium towards the formation of the ester product. [8] More recently, enzymatic synthesis using lipases like Novozym 435 has been explored as a "green" alternative. [9]This method proceeds under milder conditions and offers higher specificity, reducing byproduct formation. [9]

Experimental Protocol: Laboratory-Scale Synthesis

-

Reactant Charging: In a four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, charge stearic acid (0.95 mol) and ethylene glycol (1.0 mol). [6][8]2. Catalyst Addition: Add an acid catalyst (e.g., p-toluenesulfonic acid, ~0.5% by weight of reactants). [6]3. Reaction: Heat the mixture to 120-140 °C under an inert nitrogen atmosphere while stirring. [6]Continuously remove the water byproduct using a Dean-Stark apparatus.

-

Monitoring: Monitor the reaction progress by periodically taking samples and measuring the acid value. The reaction is considered complete when the acid value drops below a specified threshold (e.g., < 20 mg KOH/g). [6][8]5. Neutralization: Cool the mixture and neutralize the remaining acid catalyst with a suitable base.

-

Purification: The crude product can be purified through washing and filtration to remove unreacted starting materials and catalyst residues. The final product is typically flaked or pelletized. [6]

Sources

- 1. Glycol stearate - Wikipedia [en.wikipedia.org]

- 2. Surfactants & Emulsifiers - Ethylene Glycol Mono Stearate [unicareingredients.com]

- 3. innospk.com [innospk.com]

- 4. Glycol Stearate | Ethylene glycol monostearate or EGMS | Cosmetic Ingredients Guide [ci.guide]

- 5. Glycol monostearate | C20H40O3 | CID 24762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Page loading... [guidechem.com]

- 9. pubs.acs.org [pubs.acs.org]

"Ethylene glycol monostearate synthesis via esterification protocol"

An In-depth Technical Guide to the Synthesis of Ethylene Glycol Monostearate via Esterification

Introduction: The Versatility of Ethylene Glycol Monostearate

Ethylene Glycol Monostearate (EGMS), the ester of ethylene glycol and stearic acid, is a non-ionic surfactant of significant industrial importance.[1] Its unique properties as a pearlizing agent, emulsifier, thickener, and opacifier make it an indispensable ingredient in a vast array of products.[2][3][4] In the cosmetics and personal care sectors, EGMS imparts a luxurious, pearlescent sheen to shampoos, lotions, and liquid soaps while enhancing texture and stability.[5][6] Its utility extends to pharmaceutical formulations, where it functions as a stabilizer and emollient in topical creams, and to industrial applications such as lubricants and coatings.[3][7]

This guide provides a comprehensive technical overview for researchers and development professionals on the synthesis of EGMS, focusing on the robust and widely adopted esterification protocol. We will explore the underlying reaction mechanism, detail field-proven synthesis methodologies, discuss critical process optimization parameters, and outline effective purification and characterization techniques.

The Core of Synthesis: Fischer-Speier Esterification

The synthesis of EGMS is a classic example of Fischer-Speier esterification, a cornerstone of organic chemistry. The reaction involves the direct condensation of a carboxylic acid (stearic acid) with an alcohol (ethylene glycol) in the presence of an acid catalyst.

Reaction Principle: The overall reaction is an equilibrium process where stearic acid and ethylene glycol react to form ethylene glycol monostearate and water.

CH₃(CH₂)₁₆COOH + HOCH₂CH₂OH ⇌ CH₃(CH₂)₁₆COOCH₂CH₂OH + H₂O (Stearic Acid + Ethylene Glycol ⇌ Ethylene Glycol Monostearate + Water)

Because the reaction is reversible, a critical aspect of process design is the continuous removal of water from the reaction mixture. According to Le Chatelier's principle, removing a product (water) shifts the equilibrium to the right, driving the reaction toward completion and maximizing the yield of the desired ester.

Reaction Mechanism: An Acid-Catalyzed Pathway

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), plays a crucial role in accelerating this otherwise slow reaction.

The mechanism proceeds through several key steps:

-

Protonation of the Carbonyl Oxygen: The catalyst donates a proton (H⁺) to the carbonyl oxygen of the stearic acid. This increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The lone pair of electrons on one of the hydroxyl oxygens of ethylene glycol attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the other hydroxyl groups on the intermediate, forming a good leaving group (water).

-

Elimination of Water: The intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

-

Deprotonation: The catalyst is regenerated by the removal of a proton from the final product, leaving the ethylene glycol monostearate.

Caption: Figure 1: Acid-Catalyzed Esterification Mechanism

Experimental Protocols for EGMS Synthesis

Several methodologies can be employed for EGMS synthesis, each with distinct advantages. The choice of protocol often depends on the desired scale, speed, and environmental considerations.

Protocol 1: Conventional Acid-Catalyzed Synthesis

This is the traditional and most widely documented method, valued for its reliability and scalability.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a reaction apparatus consisting of a round-bottom flask, a heating mantle, a magnetic stirrer, a condenser, and a Dean-Stark trap to azeotropically remove water. Ensure all glassware is dry.

-

Charge Reactants: To the reaction flask, add stearic acid (e.g., 0.95 mol) and ethylene glycol (e.g., 1.0 - 1.2 mol). The slight excess of glycol helps to favor monoester formation.[1][]

-

Add Catalyst: Introduce an acid catalyst, such as p-toluenesulfonic acid (0.5-1.0% by weight of stearic acid) or a catalytic amount of concentrated sulfuric acid.[9]

-

Initiate Reaction: Begin stirring and heat the mixture to a temperature of 120-160°C.[9][10] Water will begin to collect in the Dean-Stark trap as the reaction proceeds.

-

Monitor Progress: The reaction progress is monitored by periodically taking small samples and determining the Acid Value via titration with a standardized potassium hydroxide (KOH) solution. The reaction is typically considered complete when the acid value drops below a target threshold, for example, < 6 mg KOH/g.[1] This process usually takes 3-4 hours.[1][]

-

Workup: Once complete, cool the reaction mixture. Neutralize the acid catalyst by adding a dilute basic solution (e.g., sodium carbonate or sodium hydroxide) until the pH is neutral.[11]

-

Purification: Wash the organic layer with hot water to remove any remaining salts and unreacted ethylene glycol. The final product can be purified by cooling to induce crystallization, followed by filtration and drying to yield white, waxy flakes of EGMS.[1][]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the esterification reaction, drastically reducing synthesis time.[12][13]

Step-by-Step Methodology:

-

Reactant Preparation: In a microwave-safe reaction vessel, combine stearic acid and ethylene glycol (e.g., 1:1.1 molar ratio).[1][]

-

Add Catalyst: Add a catalyst such as p-aminobenzenesulfonic acid or p-toluenesulfonic acid (e.g., 0.3% by mass).[1][]

-

Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a specified power (e.g., 800W) for a short duration, typically 10-20 minutes.[1][]

-

Workup and Purification: The post-reaction workup and purification steps are analogous to the conventional method: cool the mixture, neutralize the catalyst, wash, and crystallize the product.

Protocol 3: Enzymatic Synthesis (Green Chemistry Approach)

Enzymatic synthesis using immobilized lipases offers a highly selective and environmentally benign alternative to chemical catalysis.[14][15] This method operates under mild conditions, minimizing byproducts and energy consumption.[16]

Step-by-Step Methodology:

-

Apparatus Setup: The reaction can be carried out in a jacketed reactor with mechanical stirring to ensure a homogenous mixture and precise temperature control.

-

Charge Reactants: Add stearic acid and ethylene glycol (e.g., 1:1 molar ratio) to the reactor.[17] No solvent is required.[14][18]

-

Add Biocatalyst: Introduce an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), typically at a concentration of 1-2% by weight of reactants.[17]

-

Initiate Reaction: Heat the mixture to a mild temperature, generally between 60-75°C, with constant agitation (e.g., 600 rpm).[17] The reaction is driven to completion over several hours (up to 48h), with conversions often exceeding 99%.[15][17]

-

Purification: The primary advantage here is the simplified workup. The immobilized enzyme can be easily recovered by simple filtration and can be reused for several cycles.[17][18] The product typically requires minimal further purification.

Process Optimization: The Key to Purity and Yield

Optimizing reaction parameters is critical for maximizing the yield of the monostearate while minimizing the formation of the diester (ethylene glycol distearate) and other impurities.

| Parameter | Effect on Synthesis | Recommended Range & Rationale |

| Molar Ratio (Glycol:Acid) | A higher molar ratio of ethylene glycol to stearic acid favors the formation of the monoester over the diester. | 1.1:1 to 5:1. Using a large excess (e.g., 9:1) can further increase monoester yield but requires more extensive purification to remove unreacted glycol.[19] |

| Catalyst Type & Loading | Strong acids (H₂SO₄, PTSA) are effective but can cause side reactions and discoloration at high temperatures.[20] Enzymes offer high selectivity. | Acid Catalyst: 0.3-1.0% (w/w). Higher loading increases rate but also risk of byproducts. Enzyme: 1-2% (w/w). Sufficient for high conversion under mild conditions.[17] |

| Temperature | Higher temperatures increase the reaction rate but can lead to product degradation and discoloration, especially with strong acid catalysts. | Conventional: 120-190°C. A balance between reaction rate and product quality.[9][20] Enzymatic: 60-75°C. Optimal for lipase activity and stability.[17] |

| Water Removal | Crucial for driving the equilibrium towards product formation and achieving high conversion. | Use of a Dean-Stark trap, applying a vacuum, or sparging with an inert gas (N₂) are effective methods. |

Workflow, Purification, and Characterization

A robust synthesis protocol must be paired with a comprehensive plan for purification and analytical validation.

Sources

- 1. Page loading... [guidechem.com]

- 2. shreekrishnaenviroventure.com [shreekrishnaenviroventure.com]

- 3. chemiis.com [chemiis.com]

- 4. purensoselect.in [purensoselect.in]

- 5. anveya.com [anveya.com]

- 6. specialchem.com [specialchem.com]

- 7. imarcgroup.com [imarcgroup.com]

- 9. scribd.com [scribd.com]

- 10. Ethylene Glycol Mono Stearate, CAS No. 111-60-4 | Niran Chemical [niranchemical.com]

- 11. benchchem.com [benchchem.com]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. [PDF] Solvent-free esterification of stearic acid and ethylene glycol with heterogeneous catalysis in a stirred batch microwave reactor | Semantic Scholar [semanticscholar.org]

- 14. Solvent-Free Production of Ethylene Glycol Monostearate through Enzymatic Esterification | Semantic Scholar [semanticscholar.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benchchem.com [benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. sci.tanta.edu.eg [sci.tanta.edu.eg]

- 20. CN102311338A - Method for high-efficiency synthesis of ethylene glycol mono stearate - Google Patents [patents.google.com]

A Technical Guide to Glycol Monostearate: Harnessing the HLB Value for Optimal Emulsification

Executive Summary

Glycol Monostearate, a non-ionic surfactant, is a cornerstone ingredient in the formulation of emulsions across the pharmaceutical, cosmetic, and personal care industries. Its efficacy, however, is not inherent in its mere presence but is dictated by a nuanced understanding of its Hydrophile-Lipophile Balance (HLB) value. This guide provides an in-depth analysis of Glycol Monostearate's HLB value and its direct impact on emulsion science. We will dissect the chemical distinctions between common variants, explore the mechanistic role of the HLB system in predicting emulsion behavior, and provide actionable, field-tested protocols for formulation development. This document is intended for researchers, scientists, and drug development professionals seeking to move beyond empirical formulation and apply first-principles thinking to create stable, elegant, and effective emulsion systems.

The Hydrophile-Lipophile Balance (HLB) System: A Predictive Framework

The HLB system, first developed by William C. Griffin, is an empirical scale used to index the degree of hydrophilicity or lipophilicity of a surfactant. This value is paramount as it dictates the surfactant's affinity for the oil or water phase, and consequently, its performance as an emulsifying, wetting, or solubilizing agent. The scale typically ranges from 0 to 20:

-

Low HLB (1-6): Predominantly lipophilic (oil-loving) surfactants. These are effective as water-in-oil (W/O) emulsifiers.

-

Mid-Range HLB (7-9): Often used as wetting agents.

-

High HLB (8-18): Predominantly hydrophilic (water-loving) surfactants. These are effective as oil-in-water (O/W) emulsifiers.

Understanding the HLB of a surfactant is the first step in a logical formulation strategy. The "Required HLB" of the oil phase dictates the optimal emulsifier system needed to create a stable emulsion. Glycol Monostearate, with its characteristically low HLB, plays a crucial role, often in combination with other surfactants, to achieve this target.

Caption: Workflow for Lamellar Gel Network (LGN) formation.

Experimental Protocol: Preparation and Evaluation of a Stable O/W Cream

This protocol demonstrates the use of Glyceryl Monostearate (GMS) as a co-emulsifier to build viscosity and stability via a lamellar gel network.

4.1 Materials & Equipment

-

Oil Phase: Caprylic/Capric Triglyceride, Glyceryl Stearate, Cetearyl Alcohol, Polysorbate 60

-

Water Phase: Deionized Water, Glycerin, Preservative (e.g., Phenoxyethanol)

-

Equipment: Laboratory scale overhead mixer/homogenizer, two temperature-controlled water baths, beakers, thermometer.

4.2 Formulation Table

| Ingredient | Phase | Function | Weight (%) |

| Deionized Water | Water | Vehicle | 75.5 |

| Glycerin | Water | Humectant | 3.0 |

| Phenoxyethanol | Water | Preservative | 1.0 |

| Caprylic/Capric Triglyceride | Oil | Emollient | 10.0 |

| Glyceryl Stearate | Oil | Low HLB Co-emulsifier | 4.0 |

| Cetearyl Alcohol | Oil | Fatty Alcohol / Thickener | 4.0 |

| Polysorbate 60 | Oil | High HLB Emulsifier | 2.5 |

4.3 Step-by-Step Methodology

-

Phase Preparation:

-

In a suitable vessel, combine all Water Phase ingredients. Begin heating to 75°C in a water bath with gentle mixing.

-

In a separate vessel, combine all Oil Phase ingredients. Heat to 75°C in a separate water bath with mixing until all solids are completely melted and the phase is uniform.

-

Causality Note: Heating both phases to the same temperature is critical. A significant temperature differential can cause the low-HLB emulsifier or fatty alcohols to crystallize prematurely upon mixing, disrupting the formation of a stable lamellar network.

-

-

Emulsification:

-

Slowly add the Oil Phase to the Water Phase while mixing with the overhead homogenizer at a moderate speed (e.g., 800-1200 RPM).

-

Causality Note: Adding oil to water ensures the formation of an O/W emulsion. The high-HLB Polysorbate 60 will preferentially stabilize the initial oil droplets in the continuous water phase.

-

-

Homogenization:

-

Increase the homogenization speed (e.g., 3000-5000 RPM) for 2-5 minutes to reduce the oil droplet size to a uniform and small diameter (typically 1-10 µm).

-

Trustworthiness Note: The duration and speed of homogenization are critical process parameters. Insufficient energy input will result in a broad particle size distribution, leading to instability (e.g., coalescence and creaming) over time. This step should be validated by microscopic analysis.

-

-

Cooling:

-

Remove the emulsion from the homogenizer and switch to a slower sweep-type mixer (e.g., anchor or paddle).

-

Begin cooling the batch slowly. The viscosity will increase significantly as the mixture cools below ~60°C, which is the point where the lamellar gel network begins to form and structure the external phase.

-

Causality Note: Rapid, uncontrolled cooling can lead to a disordered crystal structure and a less stable, grainy final product. Slow, continuous mixing ensures a uniform and robust network.

-

-

Final Additions:

-

Once the batch has cooled to below 40°C, add any temperature-sensitive ingredients like fragrances or active pharmaceutical ingredients (APIs). Mix until uniform.

-

4.4 Emulsion Stability Assessment

A self-validating protocol requires rigorous stability testing:

-

Microscopic Analysis: Immediately after production and at set time points (e.g., 24h, 1 week, 1 month), examine a sample under a microscope. Look for the average droplet size and distribution. Any significant increase in droplet size over time indicates coalescence and instability.

-

Accelerated Stability Testing: Store samples at elevated temperatures (e.g., 40°C, 50°C) for a period of 1-3 months. This accelerates aging processes. Check for any signs of phase separation, discoloration, or significant viscosity changes.

-

Freeze-Thaw Cycling: Subject the product to several cycles of freezing and thawing (e.g., -10°C for 24h, then 25°C for 24h). This tests the emulsion's robustness against temperature extremes, which is a key indicator of a well-formed lamellar network.

Conclusion

The HLB value of Glycol Monostearate is not merely a data point on a technical sheet; it is the guiding principle for its application in emulsion science. Its low HLB value designates it as a powerful lipophilic co-emulsifier, whose primary role is to structure the continuous phase of O/W emulsions through the formation of a stabilizing lamellar gel network. By understanding the interplay between its chemical structure, its HLB value, and the required HLB of the oil phase, formulators can move from trial-and-error to a predictive, science-driven approach. The protocols and mechanisms detailed herein provide a framework for leveraging Glycol Monostearate to its full potential, enabling the development of robust, stable, and aesthetically pleasing emulsion-based products.

References

-

Griffin, W. C. (1949). Classification of Surface-Active Agents by "HLB". Journal of the Society of Cosmetic Chemists, 1(5), 311-326. [Link]

-

A-Z of Chemicals & Ingredients. HLB (Hydrophilic-Lipophilic Balance). Prospector Knowledge Center. [Link]

-

The Herbarie. (2010). Glyceryl Stearate. The Herbarie at Stoney Hill Farm, Inc. [Link]

-

Hallstar. (2018). Formulating with Liquid Crystals. Hallstar Beauty. [Link]

Navigating the Solid-State Landscape: A Technical Guide to the Thermal Analysis of Glycol Monostearate Using DSC

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycol monostearate, a widely utilized excipient in pharmaceutical formulations, exhibits complex thermal behavior that is critical to its functionality and the stability of the final drug product.[1][2][3] This in-depth technical guide provides a comprehensive framework for the thermal analysis of glycol monostearate using Differential Scanning Calorimetry (DSC). As a senior application scientist, this guide moves beyond a simple recitation of methods to provide a foundational understanding of the "why" behind the "how," ensuring the generation of robust and reliable data. We will delve into the principles of DSC, detailed experimental protocols, data interpretation, and the crucial role of polymorphism in defining the material's performance.[2][4][5] This guide is designed to empower researchers and drug development professionals to confidently characterize this critical excipient, leading to more stable and efficacious pharmaceutical products.

Introduction: The Significance of Thermal Analysis for a Key Excipient

Glycol monostearate, also known as glyceryl monostearate (GMS), is a nonionic emulsifier, stabilizer, and lubricant integral to a variety of dosage forms, including tablets, creams, ointments, and sustained-release matrices.[1][2][3] Its performance is intrinsically linked to its solid-state properties, particularly its crystalline structure. The existence of different polymorphic forms, each with unique physical properties like melting point and solubility, can significantly impact the manufacturing process and the final product's stability and bioavailability.[2][4][6]

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8] This allows for the precise determination of thermal events such as melting, crystallization, and solid-state transitions, making it an indispensable tool for characterizing the polymorphic behavior of glycol monostearate.[4][5][6][9] Understanding these thermal properties is not merely an academic exercise; it is a regulatory expectation and a cornerstone of robust formulation development, as outlined in guidelines such as ICH Q6A.[10][11][12][13][14]

The Science of Measurement: Principles of Differential Scanning Calorimetry (DSC)

DSC operates on the principle of measuring the energy absorbed or released by a sample as it is heated or cooled. The instrument maintains a null temperature difference between the sample and an inert reference, typically an empty sample pan. When the sample undergoes a thermal transition, such as melting, it requires more or less energy than the reference to maintain the same temperature. This difference in heat flow is recorded and plotted against temperature, generating a DSC thermogram.

Key thermal events identifiable on a DSC thermogram include:

-

Melting (Endothermic Peak): The temperature at which a crystalline solid transitions to a liquid. The peak of the endotherm represents the melting point (Tm).

-

Crystallization (Exothermic Peak): The temperature at which a substance solidifies from a molten or amorphous state.

-

Glass Transition (Step Change in Baseline): The reversible transition in amorphous materials from a hard, glassy state to a more rubbery state.

-

Polymorphic Transitions (Endothermic or Exothermic Peaks): The transformation from one crystalline form to another.

The area under a melting or crystallization peak is directly proportional to the enthalpy (ΔH) of the transition, providing quantitative information about the energy involved.

A Validated Approach: Experimental Protocol for DSC Analysis

The following protocol is a self-validating system designed to ensure the accuracy and reproducibility of your DSC results. The causality behind each step is explained to foster a deeper understanding of the methodology.

Instrument and Material Preparation

-

Instrument Calibration: Prior to any sample analysis, the DSC instrument's temperature and enthalpy scales must be calibrated using certified reference materials (e.g., indium, tin). This is a critical step to ensure the accuracy of the measured transition temperatures and enthalpies.[7]

-

Sample Preparation: A representative sample of glycol monostearate (typically 1-10 mg) is accurately weighed into a clean aluminum DSC pan.[7] The pan is then hermetically sealed to prevent any loss of volatile components during the analysis.

-

Reference Pan: An empty, hermetically sealed aluminum pan is used as the reference.

Thermal Program

A typical DSC thermal program for glycol monostearate involves a heat-cool-heat cycle. This approach allows for the characterization of the initial material and its behavior after a controlled thermal history.

Step-by-Step Methodology:

-

Equilibration: Equilibrate the sample at a starting temperature well below any expected transitions (e.g., 25°C).

-

First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its melting point (e.g., 100°C).[7] This scan provides information about the initial thermal properties of the material as received.

-

Isothermal Hold: Hold the sample at the elevated temperature for a short period (e.g., 5 minutes) to ensure complete melting and erase any previous thermal history.

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature. This scan reveals the crystallization behavior of the material.

-

Second Heating Scan: Reheat the sample at the same controlled rate as the first heating scan. This scan provides information about the thermal properties of the material after recrystallization under controlled conditions.

The choice of heating and cooling rates can influence the appearance of the thermogram. Slower rates generally provide better resolution of thermal events but require longer analysis times. A rate of 10°C/min is a common starting point for pharmaceutical excipients.[7]

Experimental Workflow Diagram

Caption: Experimental workflow for the DSC analysis of glycol monostearate.

Decoding the Thermogram: Data Analysis and Interpretation

The resulting DSC thermogram provides a wealth of information about the thermal properties of glycol monostearate.

Identifying Key Thermal Events

-

First Heating Scan: This scan reveals the melting behavior of the as-received material. Glycol monostearate can exhibit multiple melting endotherms, indicative of the presence of different polymorphic forms (e.g., α and β forms).[4][5] The lower temperature peak is often associated with the less stable α-form, while the higher temperature peak corresponds to the more stable β-form.[5]

-

Cooling Scan: This scan shows the crystallization exotherm. The temperature and shape of this peak provide insights into the nucleation and growth of crystals from the melt.

-

Second Heating Scan: This scan characterizes the material after it has been recrystallized under controlled conditions in the DSC. Comparing the first and second heating scans can reveal information about the tendency of the material to form metastable polymorphs. For example, if a single melting peak is observed in the second heating scan, it may indicate that the cooling process favored the formation of a single polymorphic form.

Quantitative Data Summary

The following table summarizes the key quantitative data that can be extracted from a DSC analysis of glycol monostearate.

| Parameter | Description | Typical Value Range for Glycol Monostearate | Significance in Drug Development |

| Onset Temperature (Tonset) | The temperature at which the melting transition begins. | 50 - 60 °C | Indicates the initial point of softening and potential for physical changes during storage or processing. |

| Peak Temperature (Tpeak) | The temperature at which the rate of heat absorption is at its maximum. | 55 - 75 °C | Often reported as the melting point; variations can indicate different polymorphs or impurities.[5][15] |

| Enthalpy of Fusion (ΔHf) | The amount of energy required to melt the sample, calculated from the area of the melting peak. | 150 - 250 J/g | Proportional to the degree of crystallinity. Lower values may indicate the presence of amorphous content. |

| Crystallization Temperature (Tc) | The temperature at which crystallization occurs upon cooling. | 40 - 55 °C | Influences the solid-state structure formed after melting and resolidification, which can occur during manufacturing processes like hot-melt extrusion. |

| Enthalpy of Crystallization (ΔHc) | The amount of energy released during crystallization. | 150 - 250 J/g | Should be approximately equal in magnitude to the enthalpy of fusion for a fully crystalline material. |

Note: These values are approximate and can vary depending on the specific grade and purity of the glycol monostearate.

The Impact of Polymorphism on Pharmaceutical Performance

The existence of polymorphism in glycol monostearate is a critical consideration in drug development.[2][4] The different crystalline forms can have different physical properties that impact the performance of the final dosage form.

-

Stability: The less stable α-form can convert to the more stable β-form over time, especially when exposed to heat or mechanical stress.[5] This transformation can lead to changes in the physical properties of the drug product, such as hardness, dissolution rate, and appearance.

-

Manufacturing: The polymorphic form of glycol monostearate can affect its behavior during manufacturing processes. For example, the lubricating properties of different polymorphs can vary, which can impact tablet compression.

-

Dissolution and Bioavailability: The solubility and dissolution rate of a drug can be influenced by the polymorphic form of the excipients in the formulation. Changes in the crystallinity of glycol monostearate can alter the release profile of the active pharmaceutical ingredient (API).

Logical Relationship Diagram

Sources

- 1. Different Types of Glycerol Monostearate: Properties and Applications [cnchemsino.com]

- 2. Glyceryl Monostearate - CD Formulation [formulationbio.com]

- 3. alphachem.biz [alphachem.biz]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. tainstruments.com [tainstruments.com]

- 7. dl.asminternational.org [dl.asminternational.org]

- 8. veeprho.com [veeprho.com]

- 9. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ikev.org [ikev.org]

- 11. ema.europa.eu [ema.europa.eu]

- 12. ICH Q6A Specifications by Chandra Mohan | PPTX [slideshare.net]

- 13. researchgate.net [researchgate.net]

- 14. particle.dk [particle.dk]

- 15. researchgate.net [researchgate.net]

The Solubility of Glycol Monostearate in Organic Solvents: A Technical Guide for Researchers and Formulation Scientists

Introduction: The Versatile Role of Glycol Monostearate in Modern Formulations

Glycol monostearate, the monoester of ethylene glycol and stearic acid, is a non-ionic surfactant widely utilized across the pharmaceutical, cosmetic, and personal care industries.[1][2] Its multifaceted functionality as an emulsifier, opacifier, pearlescing agent, and thickener makes it an indispensable component in a diverse array of products, from topical creams and lotions to shampoos and liquid detergents.[1][3] The efficacy of glycol monostearate in these applications is intrinsically linked to its solubility characteristics in various organic solvents, a critical parameter for formulation development, manufacturing processes, and product stability.

This in-depth technical guide provides a comprehensive overview of the solubility of glycol monostearate in organic solvents, addressing the needs of researchers, scientists, and drug development professionals. We will delve into the physicochemical principles governing its solubility, provide a qualitative summary of its solubility in common organic solvents, and present a detailed, self-validating experimental protocol for determining its solubility.

Physicochemical Properties Governing Solubility

The solubility of glycol monostearate is dictated by its molecular structure, which features a long, non-polar hydrocarbon tail (from stearic acid) and a polar head group with a hydroxyl moiety (from ethylene glycol). This amphiphilic nature is key to its surface-active properties.

Key Physicochemical Properties of Glycol Monostearate:

| Property | Value | Reference(s) |

| Appearance | White to off-white waxy solid or flakes | [1][3] |

| Molecular Formula | C20H40O3 | [1] |

| Molecular Weight | 328.53 g/mol | [1] |

| Melting Point | 55-60 °C | [4] |

| HLB Value | 2-4 | [1] |

The Hydrophilic-Lipophilic Balance (HLB) value is a critical indicator of a surfactant's solubility. With an HLB value in the range of 2-4, glycol monostearate is predominantly lipophilic, signifying its preference for oil or non-polar environments over aqueous ones.[1] This low HLB value is the primary reason for its insolubility in water and its favorable solubility in many organic solvents.

Qualitative Solubility of Glycol Monostearate in Organic Solvents

General Solubility Profile:

Solubility in Common Organic Solvents:

| Solvent | Qualitative Solubility | Reference(s) |

| Ethanol | Soluble | [2] |

| Methanol | Slightly soluble, with solubility increasing upon heating | [2] |

| Acetone | Soluble | [2] |

| Chloroform | Soluble | [2] |

| Toluene | Soluble | [2] |

| Ether | Soluble | [2] |

| Carbon Tetrachloride | Soluble | [2] |

| Petroleum Benzin | Soluble | [2] |

It is important to note that for many solvents, particularly those with intermediate polarity, heating may be required to achieve complete dissolution, especially at higher concentrations. The waxy nature of glycol monostearate means that the dissolution process can be slow and may require agitation.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for understanding the solubility of glycol monostearate. The long C18 hydrocarbon chain of the stearate moiety is non-polar and readily interacts with non-polar solvents through van der Waals forces. Polar solvents, such as alcohols, can interact with the polar hydroxyl and ester groups of glycol monostearate through hydrogen bonding and dipole-dipole interactions.

The overall solubility in a particular solvent is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions. For glycol monostearate, its crystalline structure as a waxy solid requires a significant amount of energy to overcome the lattice energy before dissolution can occur. This is why heating is often necessary to enhance solubility.

Experimental Determination of Glycol Monostearate Solubility: A Step-by-Step Protocol

Given the scarcity of quantitative solubility data, a reliable and reproducible experimental protocol is essential for researchers to determine the solubility of glycol monostearate in specific organic solvents relevant to their work. The following is a self-validating gravimetric method.

Diagram of the Experimental Workflow

Caption: Experimental workflow for determining the solubility of glycol monostearate.

Materials and Equipment

-

Glycol Monostearate (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Temperature-controlled water bath or incubator

-

Magnetic stirrer and stir bars

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Drying oven

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of glycol monostearate into several glass vials. The exact amount will depend on the expected solubility, but enough should be added to ensure that undissolved solid remains after equilibration.

-

Pipette a known volume (e.g., 10 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled water bath or incubator set to the desired temperature (e.g., 25 °C, 40 °C, etc.).

-

Stir the mixtures using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the solubility value becomes constant.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-